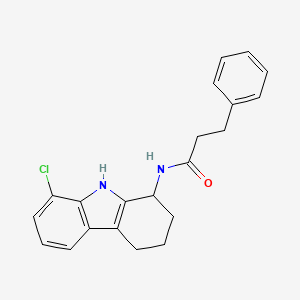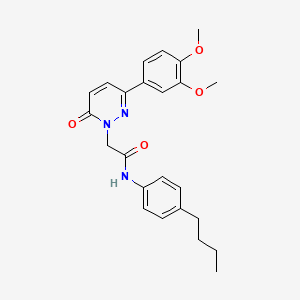![molecular formula C19H27N5O4 B10987614 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10987614.png)
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide can be approached through various synthetic routes. One common method involves the reaction of 1-(1H-tetrazol-1-ylmethyl)cyclohexylamine with 3,4,5-trimethoxyphenylacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This interaction can lead to the inhibition or activation of these enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidity and resonance stabilization.
1-(1H-Tetrazol-5-yl)-1H-tetrazole: Exhibits similar chemical reactivity and biological activities.
2-(1H-Tetrazol-5-yl)acetic acid: Used in various synthetic and biological applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27N5O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H27N5O4/c1-26-15-9-14(10-16(27-2)18(15)28-3)21-17(25)11-19(7-5-4-6-8-19)12-24-13-20-22-23-24/h9-10,13H,4-8,11-12H2,1-3H3,(H,21,25) |
InChI Key |
YMULNCVQWCVSQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10987541.png)
![5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10987553.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10987560.png)
![6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10987564.png)
![4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10987566.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10987570.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10987574.png)
![N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10987580.png)



![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10987598.png)
![N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987599.png)
![Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10987601.png)
